rac cis-3-Hydroxy Glyburide-d3,13C

Descripción general

Descripción

Rac cis-3-Hydroxy Glyburide-d3,13C is a compound that is labeled with carbon-13 and deuterium. It is a derivative of glyburide, a medication used to treat type 2 diabetes. The labeling with stable isotopes such as carbon-13 and deuterium makes it useful in scientific research, particularly in the study of pharmacokinetics and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac cis-3-Hydroxy Glyburide-d3,13C involves the incorporation of carbon-13 and deuterium into the glyburide molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. The exact synthetic route may vary depending on the desired isotopic labeling pattern and the availability of labeled precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process may include multiple steps of purification and quality control to ensure the desired isotopic labeling and chemical purity. The production is carried out under controlled conditions to maintain consistency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: Rac cis-3-Hydroxy Glyburide-d3,13C can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Rac cis-3-Hydroxy Glyburide-d3,13C serves as a valuable tool in studying the pharmacokinetics of Glyburide. The incorporation of stable isotopes allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological matrices using advanced analytical techniques such as mass spectrometry.

- Metabolic Studies : It aids in understanding how Glyburide is metabolized in vivo, particularly its conversion to active metabolites and the identification of metabolic pathways that may differ between individuals due to genetic variations or drug interactions .

Drug Interaction Studies

The compound is instrumental in evaluating potential drug-drug interactions involving Glyburide. By using this compound as a tracer, researchers can assess how co-administered drugs affect the pharmacokinetics of Glyburide.

- Case Study Example : A study investigated the pharmacokinetic interactions between Glyburide and other medications using this compound as a reference. The results indicated significant alterations in the absorption and elimination profiles when combined with certain CYP450 inhibitors .

Biochemical Research

This compound is utilized in biochemical assays to explore its effects on cellular processes such as insulin secretion and glucose metabolism. Its labeled nature allows for precise quantification in complex biological systems.

- Application in Cellular Studies : Researchers have employed this compound to study its influence on pancreatic beta-cell function and insulin release mechanisms under varying physiological conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of Glyburide using stable isotopes | Enhanced understanding of metabolism |

| Drug Interaction Studies | Evaluating effects of co-administered drugs on Glyburide pharmacokinetics | Significant alterations noted |

| Biochemical Research | Exploring effects on insulin secretion and glucose metabolism | Insights into cellular mechanisms |

Mecanismo De Acción

The mechanism of action of rac cis-3-Hydroxy Glyburide-d3,13C is similar to that of glyburide. It works by stimulating the release of insulin from the pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules.

Comparación Con Compuestos Similares

Glyburide: The parent compound, used to treat type 2 diabetes.

Glibenclamide: Another sulfonylurea compound with similar pharmacological properties.

Tolbutamide: A first-generation sulfonylurea with a shorter duration of action.

Uniqueness: Rac cis-3-Hydroxy Glyburide-d3,13C is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights that are not possible with the non-labeled compound. The use of stable isotopes also enhances the accuracy and sensitivity of analytical techniques such as mass spectrometry.

Actividad Biológica

rac cis-3-Hydroxy Glyburide-d3,13C is a deuterated and carbon-13 labeled derivative of glyburide, a sulfonylurea class antidiabetic drug. This compound is utilized primarily in pharmacokinetic studies to trace metabolic pathways and understand the biological activity of glyburide and its metabolites. The incorporation of stable isotopes enhances the ability to quantify drug interactions and metabolic processes without altering the compound's inherent biological properties.

- CAS Number : 1217848-91-3

- Molecular Formula : CHDClNOS

- Molecular Weight : 514.01 g/mol

- Structure : The structure features a sulfonylurea backbone with hydroxyl and deuterated groups that modify its pharmacokinetic profile.

Glyburide acts by stimulating insulin secretion from pancreatic beta cells through its interaction with the sulfonylurea receptor (SUR1) and the inwardly rectifying potassium channel (Kir6.2). The this compound variant retains this mechanism while allowing researchers to track its metabolic fate in vivo.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored in various studies, focusing on absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is absorbed effectively in the gastrointestinal tract, similar to non-labeled glyburide.

- Distribution : Studies indicate that isotopic labeling does not significantly alter tissue distribution patterns compared to glyburide.

- Metabolism : The metabolic pathways involve hepatic enzymes where deuteration may influence metabolic stability and half-life.

- Excretion : Primarily excreted through urine, with a portion undergoing biliary excretion.

| Parameter | This compound | Glyburide |

|---|---|---|

| Absorption | High | High |

| Distribution | Similar to parent compound | Similar |

| Metabolism | Altered by deuteration | Standard |

| Excretion | Urine and bile | Urine |

Case Studies

Several studies have utilized this compound to delineate its pharmacokinetic properties:

- Study on Metabolic Fate : A study published in Ann Pharmacother examined the impact of deuterium substitution on pharmacokinetics. It was found that deuterated compounds exhibited altered metabolic profiles, leading to increased half-lives and reduced clearance rates compared to their non-deuterated counterparts .

- Insulin Secretion Modulation : Research conducted by Russak et al. demonstrated that this compound effectively modulates insulin secretion in vitro by interacting with SUR1/Kir6.2 channels . This study provided insights into how isotopic labeling can aid in understanding drug-receptor interactions.

Research Findings

Recent findings indicate that this compound serves as a valuable tool in diabetes research:

- Enhanced Tracking in Metabolic Studies : The incorporation of stable isotopes allows for precise tracking of drug metabolism and interaction pathways without altering the biological activity of glyburide.

- Potential for Improved Drug Development : Understanding the pharmacodynamics through isotopic labeling can lead to better therapeutic strategies for managing type 2 diabetes .

Propiedades

IUPAC Name |

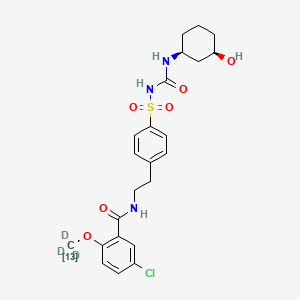

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-YQWZDHMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675937 | |

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217848-91-3 | |

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.